![molecular formula C22H18N4O4S2 B2797261 2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide CAS No. 393838-75-0](/img/structure/B2797261.png)
2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound’s linear formula is C20H24N2O4S2 .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives has been a subject of research . One method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of derivatives similar to the compound have been synthesized and shown to exhibit antimicrobial activity against plant fungi and bacteria. These compounds have shown promise in combating bacterial strains such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with some derivatives outperforming commercial antibacterial agents (Liao et al., 2017).
Anticancer Activity
Research into novel bi-heterocycles, including those structurally related to the specified compound, has shown significant potential in anticancer applications. Specific derivatives have been synthesized and evaluated for their ability to inhibit various cancer cell lines, with some compounds displaying notable antiproliferative activities (Alborz et al., 2018).
Anti-Diabetic Agents
The synthesis of S-substituted acetamides derivatives has been explored for their potential as anti-diabetic agents. These novel compounds have been tested for their enzyme inhibition capabilities and showed promising results in vitro, indicating their potential utility in anti-diabetic therapies (Abbasi et al., 2020).
Enzyme Inhibition and Therapeutic Applications
Derivatives of the compound have been studied for enzyme inhibition against targets such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These studies aim to discover new therapeutic agents based on their interaction with these enzymes, highlighting the potential of these compounds in the treatment of various diseases (Abbasi et al., 2018).
Novel Cooling Agents
A novel class of phenoxyacetyl amides has been developed as potent TRPM8 agonists, showing efficacy as cooling agents for oral applications. This research demonstrates the versatility of phenoxyacetyl amides in creating sensory effects, further broadening the applications of similar compounds in consumer products (Noncovich et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with proteins such as nectin2 . NECTIN2 is a cell adhesion molecule associated with cancer metastasis .
Mode of Action
Bithiazole ligands, which are part of the compound’s structure, are known to be weaker ligands than bipyridyl ligands in solution .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cancer metastasis .
Eigenschaften
IUPAC Name |
2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-19(11-29-15-7-3-1-4-8-15)25-21-23-17(13-31-21)18-14-32-22(24-18)26-20(28)12-30-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOSTKVUHMICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)
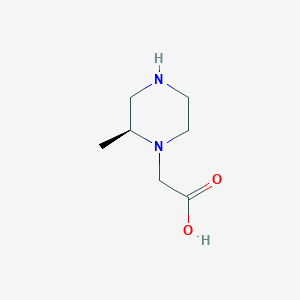
![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)
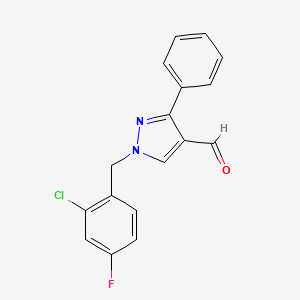

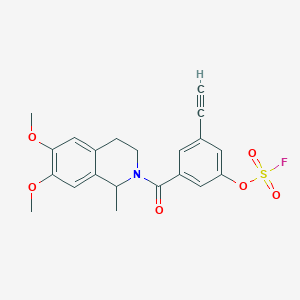
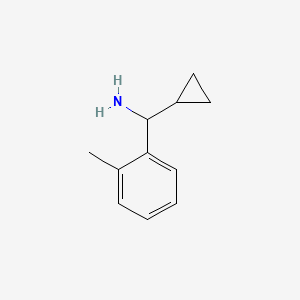
![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

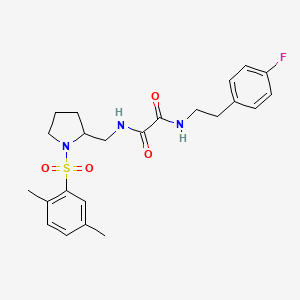
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)